4-(chloromethyl)thiophene-2-carbaldehyde
Overview
Description
4-(Chloromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various synthetic methods such as gewald, paal–knorr, fiesselmann, and hinsberg synthesis . These reactions involve condensation between different compounds to form thiophene derivatives .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)thiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules . Additionally, this compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to activate stress response pathways, such as the MAPK pathway, leading to changes in gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For example, high doses of this compound have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules . This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can affect its distribution and localization within the body . Additionally, this compound can accumulate in certain tissues, such as the liver, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, it has been reported to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can regulate its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)thiophene-2-carbaldehyde typically involves the chloromethylation of thiophene-2-carbaldehyde. One common method includes the reaction of thiophene-2-carbaldehyde with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as aluminum chloride . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 4-(Hydroxymethyl)thiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
4-(Chloromethyl)thiophene-2-carbaldehyde is unique due to the presence of both the chloromethyl and aldehyde functional groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
4-(chloromethyl)thiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGWEJJMCNQFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362849 | |
Record name | 4-(Chloromethyl)-2-thiophenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33148-81-1 | |
Record name | 4-(Chloromethyl)-2-thiophenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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